2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrazole ring and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
- 1-(2-methylbenzyl)-3-(1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-2-3-7-14(13)12-21-11-10-17(20-21)22-18(23)15-8-4-5-9-16(15)19(22)24/h2-7,10-11,15-16H,8-9,12H2,1H3 |
InChI Key |
KUBSXFIPQCIFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)N3C(=O)C4CC=CCC4C3=O |
Origin of Product |
United States |
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